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HAFNIUM DICHLORIDE OXIDE

Cat. No.: B577144
CAS No.: 14456-34-9
M. Wt: 411.525
InChI Key: CWGPOJHZSBOIPU-UHFFFAOYSA-L
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Description

Contextualization of Hafnium Chemistry within Group 4 Elements

Hafnium (Hf) is a transition metal located in Group 4 of the periodic table, alongside Titanium (Ti) and Zirconium (Zr). wikipedia.org The chemistry of these elements is largely characterized by the +4 oxidation state, a result of losing their four valence electrons. libretexts.org A defining feature of hafnium's chemistry is its remarkable similarity to zirconium. wikipedia.orgiloencyclopaedia.org This striking resemblance is a consequence of the lanthanide contraction, a phenomenon where the atomic radii of the lanthanide series elements decrease with increasing atomic number. cuetmock.comwikipedia.orgbritannica.com This contraction almost perfectly counteracts the expected increase in atomic radius from period 5 (Zr) to period 6 (Hf), resulting in nearly identical atomic and ionic radii for the two elements. wikipedia.orgquora.comvaia.com

This similarity in size and electron configuration means that zirconium and hafnium exhibit more chemical similarities than any other pair of elements, often coexisting in the same minerals. wikipedia.orgbritannica.com Consequently, their separation is a challenging process. rsc.org While titanium is in the same group, its smaller size sets it apart chemically from zirconium and hafnium. wikipedia.org The chemistry of hafnium is dominated by the tetravalent state, with lower oxidation states being far less common compared to titanium. britannica.comlibretexts.org

Table 1: Comparison of Selected Properties of Group 4 Elements

Property Titanium (Ti) Zirconium (Zr) Hafnium (Hf)
Atomic Number 22 40 72
Atomic Mass ( g/mol ) 47.87 91.22 178.49 americanelements.com
Atomic Radius (pm) 147 160 159 wikipedia.org
Ionic Radius (M⁴⁺, pm) 61 72 71
Density (g/cm³) 4.51 6.52 13.31 wikipedia.org
Melting Point (°C) 1668 libretexts.org 1855 2233
Boiling Point (°C) 3287 4409 4603

Academic Significance of Hafnium Dichloride Oxide as a Key Inorganic Compound

This compound, particularly as its octahydrate, is a crucial starting material in hafnium chemistry. cymitquimica.com It serves as a primary precursor for the synthesis of high-purity hafnium dioxide (HfO₂), a material of immense technological importance. cymitquimica.comnanorh.com Hafnium oxide is a leading candidate to replace silicon dioxide as the gate dielectric in advanced semiconductor devices due to its high dielectric constant, high melting point, and chemical stability. nanorh.comrsc.orgacs.org

The academic significance of this compound extends to its use in preparing a wide array of other hafnium-based materials and compounds. It is utilized in the synthesis of complex hafnium-containing coordination polymers and metal-organic frameworks (MOFs). americanelements.com Furthermore, it is a key reagent in the development of hafnium-based catalysts, which are employed in various organic reactions, including polymerization and Friedel-Crafts acylation. cymitquimica.comnanorh.com The compound's solubility in water allows it to be a convenient source of hafnium ions for aqueous-based synthesis routes, such as hydrothermal and sol-gel methods, for producing nanostructured materials. cymitquimica.comrsc.orgaip.org

Historical Development of Research on Hafnium Oxyhalides

The story of hafnium oxyhalides is intrinsically linked to the discovery of hafnium itself. In 1869, Dmitri Mendeleev predicted the existence of element 72. wikipedia.org However, it was not until 1923 that Dirk Coster and George de Hevesy, working at Niels Bohr's institute in Copenhagen, identified the element in Norwegian zircon ore using X-ray spectroscopy. britannica.comrsc.orgnih.gov They named it hafnium, after Hafnia, the Latin name for Copenhagen. britannica.comscrreen.eu

Following the element's discovery and the development of methods to separate it from the chemically similar zirconium, research into its compounds began. rsc.orgwikipedia.org The first preparation of metallic hafnium was achieved in 1924 by Anton Eduard van Arkel and Jan Hendrik de Boer, who decomposed hafnium tetraiodide. wikipedia.org The study of hafnium halides, such as hafnium tetrachloride (HfCl₄), naturally led to the investigation of their hydrolysis products. It was observed that hafnium tetrachloride readily reacts with water to form hafnium oxychloride (HfOCl₂), the anhydrous form of this compound. wikipedia.org Early research focused on the fundamental synthesis and characterization of these compounds, laying the groundwork for their later application. The separation of hafnium from zirconium often involved processes with their chloride salts, making the study of compounds like zirconium oxychloride and hafnium oxychloride essential for producing pure reactor-grade zirconium and, as a byproduct, hafnium. usgs.gov

Current State of Research and Emerging Scholarly Interests in this compound Systems

Contemporary research on this compound is vibrant and primarily focused on its role as a precursor in materials science and catalysis. A significant area of interest is the synthesis of hafnium oxide (HfO₂) nanoparticles with controlled crystal structures (polymorphs) and morphologies. rsc.orgmdpi.com By using this compound in methods like hydrothermal synthesis, researchers can selectively produce monoclinic or tetragonal HfO₂ nanoparticles by adjusting parameters such as temperature, pH, and reaction time. rsc.orgmdpi.com These different phases of HfO₂ have distinct properties, making them suitable for various applications, from high-k dielectrics in microelectronics to catalysts. rsc.orgresearchgate.net

Emerging scholarly interests include:

Advanced Catalysis: Hafnium-based catalysts, often derived from this compound or Hafnium Tetrachloride, are being explored for a range of organic transformations. mdpi.commdpi.com Research is focused on developing more efficient and recyclable catalysts for processes like olefin polymerization and Friedel-Crafts reactions. mdpi.com The incorporation of hafnium into other oxide lattices, such as ceria, is also being investigated to create novel redox catalysts with enhanced activity for applications like CO oxidation. acs.org

Nanostructured Materials: There is growing interest in using this compound to create complex nanostructures beyond simple nanoparticles. This includes the fabrication of nanostructured thin films via processes like electrophoretic deposition and sol-gel methods combined with photolithography for applications in optics and electronics. mdpi.combeilstein-journals.orgnih.gov

Biomedical Applications: While still an exploratory field, some research is investigating the potential of hafnium compounds, including nanoparticles derived from its salts, for biomedical uses such as in radiotherapy. nih.govresearchgate.netresearchgate.net

Table 2: Properties of this compound Octahydrate

Property Value
Chemical Formula HfOCl₂·8H₂O
Molar Mass 409.52 g/mol
Appearance White crystalline powder
CAS Number 14456-34-9

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound HfOCl₂
This compound Octahydrate HfOCl₂·8H₂O
Hafnium Hf
Titanium Ti
Zirconium Zr
Hafnium Tetrachloride HfCl₄
Hafnium Oxide / Hafnium Dioxide HfO₂
Silicon Dioxide SiO₂
Zirconium Oxychloride ZrOCl₂
Hafnium Tetraiodide HfI₄

Structure

2D Structure

Chemical Structure Depiction
molecular formula HfOCl2·8H2O B577144 HAFNIUM DICHLORIDE OXIDE CAS No. 14456-34-9

Properties

IUPAC Name

hafnium;dichloride;nonahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Hf.9H2O/h2*1H;;9*1H2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGPOJHZSBOIPU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H18HfO9-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder with a pungent odor; [Alfa Aesar MSDS]
Record name Hafnium oxychloride octahydrate
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CAS No.

14456-34-9
Record name Hafnium(IV) oxychloride hydrate
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Synthetic Methodologies for Hafnium Dichloride Oxide and Its Derivatives

Aqueous-Phase Synthesis Routes for Hafnium Dichloride Oxide Hydrates

The synthesis of this compound, often in its hydrated form (HfOCl₂·xH₂O), is most commonly achieved through aqueous chemistry. These methods leverage the reactivity of hafnium precursors, particularly hafnium tetrachloride, with water.

Hydrolysis of Hafnium Tetrachloride for this compound Formation

The most direct route to this compound is the controlled hydrolysis of hafnium tetrachloride (HfCl₄). cymitquimica.com Hafnium tetrachloride is a hygroscopic solid that reacts readily with water to form hafnium oxychloride (an alternative name for this compound) and hydrochloric acid. cymitquimica.com The reaction is straightforward and represents the initial step in the aqueous chemistry of hafnium tetrachloride. wikipedia.org

The fundamental chemical equation for this transformation is: HfCl₄ + H₂O → HfOCl₂ + 2 HCl wikipedia.orgresearchgate.net

Aged samples of hafnium tetrachloride are often found to be contaminated with hafnium oxychloride due to this reaction with atmospheric moisture. wikipedia.org The product of this hydrolysis is typically the octahydrate, this compound octahydrate (HfOCl₂·8H₂O), which is soluble in water and serves as a common precursor for the synthesis of other hafnium compounds, including hafnium(IV) oxide. sscmaterials.comfishersci.ca The process requires careful handling due to the release of corrosive hydrochloric acid. cymitquimica.com

Precipitation Methods for this compound Nanoparticles

Precipitation methods are widely employed for the synthesis of hafnium-based nanoparticles, primarily targeting hafnium oxide (HfO₂). sciensage.info However, the formation of this compound is an intrinsic part of the initial reaction sequence in these aqueous systems. The process typically begins by dissolving hafnium tetrachloride in water, leading to the formation of hafnium oxychloride species. researchgate.net A precipitating agent, most commonly a base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added. jacsdirectory.commdpi.comsphinxsai.com

This addition causes the precipitation of hafnium hydroxide [Hf(OH)₄]. sciensage.infojacsdirectory.com The hafnium hydroxide precipitate is then typically separated, washed, and calcined (heated to a high temperature) to yield hafnium oxide nanoparticles. jacsdirectory.commdpi.com While the final product is the oxide, the chemistry in the solution involves equilibria between various hydrolyzed hafnium species, including hydroxychlorides and oxychlorides, before complete precipitation. rsc.org By controlling factors such as pH, temperature, and reactant concentrations, the nature of the hafnium species in solution can be influenced. rsc.org

Table 1: Examples of Precipitation Methods Leading to Hafnium Oxide via Hafnium Hydroxide Note: These methods produce HfO₂ as the final product, with HfOCl₂ being a key intermediate in the aqueous phase.

Hafnium PrecursorPrecipitating AgentStirring/Reaction TimePost-TreatmentFinal ProductReference
0.1 M HfCl₄0.4 M NaOH24 hCalcination at 800 °C for 4 hHfO₂ Nanoparticles (~10 nm) jacsdirectory.com
0.1 M HfCl₄0.4 M NaOH8 hCalcination at 500 °C for 2 hHfO₂ Nanoparticles (<10 nm) mdpi.com
0.1 M HfCl₄ (+ EuCl₃·6H₂O)0.4 M NaOH12 hCalcination at 500 °C for 2 hEuropium-doped HfO₂ Nanoparticles (~12 nm) sphinxsai.com
HfCl₄NaOH24 h (Hydrothermal at 140-180 °C)Drying at 60 °CHfO₂ Nanoparticles (26-31 nm) sciensage.info

Sol-Gel Processing Techniques for this compound Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For hafnium compounds, this method typically starts with the dissolution of a hafnium precursor, such as hafnium tetrachloride, in a suitable solvent, often an alcohol like ethanol (B145695) or propylene (B89431) glycol methyl ether. acs.orgnih.govresearchgate.net

The process involves two main reactions:

Hydrolysis: The hafnium precursor reacts with water (which can be added or present as a contaminant) to form hafnium-hydroxide or hafnium-oxychloride species. This is where this compound precursors are formed.

Condensation: The hydrolyzed species then react with each other to form a network of hafnium-oxygen-hafnium (Hf-O-Hf) bonds, gradually building a three-dimensional network known as a gel. nih.gov

This gel, which contains the this compound precursors within its structure, can then be dried and thermally treated to produce dense hafnium oxide materials. acs.orgresearchgate.net The sol-gel method allows for excellent control over the material's properties at a molecular level. The formation of hafnium oxide films from HfCl₄ in ethanol, for example, relies on the hydrolysis of the chloride precursor. researchgate.net

Table 2: Sol-Gel Systems for Hafnium Oxide Synthesis from Hafnium Tetrachloride Note: HfOCl₂ is an intermediate precursor in the "sol" phase of these syntheses.

Hafnium PrecursorSolventCatalyst/AdditiveProcessingFinal MaterialReference
HfCl₄Propylene glycol methyl ether (PGME)HNO₃Heating at 100 °C to form gel, then annealing at 800 °CHfO₂ Hollow Fibers acs.orgnih.gov
HfCl₄EthanolDeionized waterDrying at 150 °C, annealing at 500 °CMonoclinic HfO₂ Films researchgate.net
HfCl₄Citric acid (CA) / Ethylene glycol (EG)-Heat treatment at 500 °C and 800 °CHfO₂ Nanoparticles (4-11 nm) scientific.net
HfCl₄·2THFBenzyl (B1604629) alcohol-Heating to 220 °C in microwaveMonoclinic HfO₂ Nanocrystals nih.gov

Non-Aqueous Synthesis Pathways for Anhydrous this compound

Synthesizing the anhydrous form of this compound is less common and presents distinct challenges, primarily centered on providing a controlled source of oxygen while avoiding the aqueous conditions that lead to hydrated products.

Reactions of Hafnium Tetrachloride with Oxygen Sources

Non-aqueous sol-gel (NASG) methods offer a potential route to anhydrous metal oxides. mdpi.com These syntheses use organic oxygen donors, such as alcohols or ethers, instead of water. mdpi.com For instance, the reaction of HfCl₄ in benzyl alcohol can yield crystalline hafnium oxide nanoparticles at high temperatures. nih.govacs.org In such reactions, the alcohol can act as both the solvent and the oxygen source. mdpi.com

Theoretically, by carefully controlling the reaction conditions (temperature, time, and stoichiometry), it might be possible to halt the reaction at the intermediate oxychloride stage before full conversion to the oxide. Another approach is the high-temperature gas-phase reaction between hafnium tetrachloride and water vapor. Studies of this reaction show that it proceeds through the formation of oxychlorohydroxides and the subsequent elimination of HCl, rather than the direct formation of HfO₂. researchgate.net This indicates that gas-phase HfOCl₂ is a key intermediate.

At high temperatures, hafnium can also react directly with oxygen to form oxides. alfachemic.com Additionally, hafnium oxide can be chlorinated at high temperatures in the presence of carbon to produce hafnium tetrachloride, a reaction that is the reverse of the desired synthesis. wikipedia.orgwikipedia.org

Specialized Synthetic Approaches for Controlling Stoichiometry

Controlling the stoichiometry is paramount in synthesizing a specific compound like this compound while avoiding mixtures of products. The synthesis of HfOCl₂ from HfCl₄ requires a precise 1:1 molar ratio of HfCl₄ to an oxygen source like water to prevent further hydrolysis to hafnium hydroxides or the full oxide. wikipedia.org

While specific methods for isolating anhydrous HfOCl₂ by stoichiometric control are not extensively documented, the principles are evident in related syntheses. For example, in the synthesis of complex hafnium halides like Cs₂HfCl₆, using non-stoichiometric amounts of reactants is necessary to obtain the pure product and avoid undesired side products. rsc.org Applying this principle to HfOCl₂ synthesis would involve the meticulous addition of a sub-stoichiometric amount of an oxygen donor to HfCl₄ in a non-aqueous, inert environment to favor the formation of the oxychloride over more substituted products. However, such specialized approaches for the targeted synthesis of anhydrous this compound are not well-established in the literature.

Control over Morphological and Crystalline Features During Synthesis

The ability to control the particle size, shape, and crystal structure of hafnium oxide derived from this compound precursors is critical for tailoring its properties for specific technological applications. This control is achieved by carefully manipulating various reaction parameters and employing specific crystallization strategies during the synthesis process.

Influence of Reaction Parameters on Particle Size and Shape

The morphology of hafnium oxide nanoparticles, including their size and shape, is significantly influenced by the conditions of the synthesis, which often begins with a precursor like hafnium tetrachloride or this compound. rsc.orgresearchgate.net Hydrothermal and sol-gel methods are common routes where parameters such as temperature, pH, precursor concentration, and reaction time play a pivotal role in the nucleation and growth of the nanocrystals. rsc.orgrsc.orgnd.edu

Research into hydrothermal synthesis starting from hafnium tetrachloride (which forms hafnium hydroxide chloride in solution) demonstrates that reaction temperature is a key factor. rsc.org At lower temperatures (e.g., 100°C), near-spherical nanoparticles of the tetragonal phase are typically formed. rsc.org As the temperature increases (e.g., 140–160°C), these particles can transform into larger, spindle-like nanoparticles of the more stable monoclinic phase. rsc.orgrsc.org This suggests that higher temperatures promote particle collision and recrystallization into different morphologies. rsc.orgrsc.org

The pH of the reaction medium, often adjusted with sodium hydroxide (NaOH), is another critical parameter. rsc.orgrsc.org The concentration of NaOH affects the precursor complex and the rate of hydrolysis. rsc.orgmdpi.com High concentrations of NaOH tend to favor the initial formation of tetragonal hafnium oxide (t-HfO2). rsc.org Conversely, lower NaOH concentrations, combined with higher temperatures and longer reaction times, are beneficial for the formation of monoclinic hafnium oxide (m-HfO2). rsc.orgrsc.org The pH can also influence the crystallinity, with studies showing that materials crystallize better under alkaline conditions (e.g., pH=11) compared to acidic or neutral media. researchgate.netresearchgate.net

Furthermore, the use of organic acid surface modifiers in supercritical water synthesis has been shown to produce unique and controlled shapes such as spheres, rods, and eruciforms, demonstrating the impact of additives on directing particle morphology. researchgate.net In sol-gel syntheses, the molar concentration of the reactants can also affect the final particle size, with an increase in molarity leading to larger crystallite sizes. researchgate.net

The following table summarizes the influence of key reaction parameters on the characteristics of hafnium oxide nanoparticles synthesized from chloride-based precursors.

Influence of Reaction Parameters on Hafnium Oxide Nanoparticle Characteristics

Parameter Influence on Particle Size/Shape Resulting Crystal Phase
Temperature Increasing temperature generally leads to larger particle sizes. A shift from near-spherical to spindle-like shapes has been observed with rising temperature. rsc.orgrsc.org Lower temperatures (e.g., 100°C) favor the tetragonal phase, while higher temperatures (e.g., 140-160°C) promote transformation to the monoclinic phase. rsc.org
pH (NaOH Conc.) The pH of the reaction mixture can control the precursor's dissociation rate, affecting the growth rate and size of nanocrystals. rsc.org High NaOH concentration favors the formation of the tetragonal phase. Lower NaOH concentration is beneficial for forming the monoclinic phase. rsc.orgrsc.org Alkaline conditions (pH 11-13) generally improve crystallinity. researchgate.netresearchgate.net
Reaction Time Longer reaction times, in conjunction with other parameters like high temperature, can lead to the growth of larger, more thermodynamically stable particles. rsc.orgrsc.org Extended reaction times facilitate the transformation from the initially formed tetragonal phase to the more stable monoclinic phase. rsc.org

| Additives | Organic acids (e.g., citric acid, propionic acid) used as surface modifiers can produce controlled morphologies like spheres, rods, and eruciforms. researchgate.net | The use of specific organic acids has resulted in the formation of monoclinic hafnium oxide nanocrystals. researchgate.net |

Directed Crystallization Strategies for this compound Phases

Hafnium oxide is a polymorphic material, existing in several crystal structures, primarily monoclinic (m-HfO2), tetragonal (t-HfO2), and cubic (c-HfO2) at different temperatures. rsc.org The monoclinic phase is the most stable under ambient conditions. researchgate.net Directed crystallization strategies aim to selectively synthesize a specific phase, which may be metastable under normal conditions but possesses desirable properties.

One effective strategy is seeding . The introduction of small seed crystals of a desired phase into the reaction mixture can guide the crystallization process. For instance, adding m-HfO2 seeds to a hydrothermal synthesis has been shown to promote the formation of the monoclinic phase and prevent the simultaneous appearance of the tetragonal phase. rsc.orgrsc.org This technique works by providing a template for surface-deposition, controlling the final crystal structure. rsc.org

Substrate-directed crystallization is another powerful method, particularly for thin films. The nature of the substrate can induce a preferred orientation or even stabilize a particular polymorph. For example, 2 nm thick hafnium oxide films grown on a Si(100) substrate using atomic layer deposition crystallize into a metastable orthorhombic phase with a preferred texture after annealing at 800-1000°C. scispace.com In contrast, films grown on an amorphous SiO2 substrate under the same conditions also form the orthorhombic phase but without any texture, highlighting the role of the crystalline substrate in directing the orientation. scispace.com

Controlling the crystallization mechanism itself is a key strategy. Many syntheses, such as those in benzyl alcohol, proceed through an amorphous gel intermediate. nih.govacs.org The precursor (e.g., hafnium chloride) first forms a gel, which then recrystallizes to form the final nanocrystals upon further heating. nih.govacs.org By carefully controlling the temperature, time, and chemical environment during this gel-to-crystal transition, it is possible to influence the resulting crystal phase. A dissolution-crystallization process can also be at play, where less thermodynamically stable phases that form initially (like anatase and brookite in TiO2, a chemical analog) dissolve and recrystallize into the most stable phase (rutile) over time, a process that can be controlled by acidity and temperature. academie-sciences.fr

Finally, doping with other elements is a widely used technique to stabilize high-symmetry phases like the tetragonal or cubic phase at room temperature. acs.org For example, doping hafnia with trivalent rare-earth elements like Europium (Eu3+) via wet impregnation or bulk coprecipitation can effectively stabilize the cubic phase after calcination at temperatures as low as 500°C. acs.org

Strategies for Directed Crystallization of Hafnium Oxide Phases

Strategy Description Outcome
Seeding Introducing seed crystals of a specific polymorph into the synthesis solution. rsc.org Promotes the growth of the desired crystal phase (e.g., monoclinic) by providing a template for deposition. rsc.orgrsc.org
Substrate Control Growing thin films on specific crystalline substrates. scispace.com Can induce textured growth and stabilize metastable phases (e.g., textured orthorhombic HfO2 on Si(100)). scispace.com
Phase Transformation Control Managing the transition from an amorphous gel intermediate to a crystalline solid or via a dissolution-recrystallization mechanism. nih.govacs.orgacademie-sciences.fr Allows for selective formation of polymorphs by controlling kinetic and thermodynamic factors during crystallization. academie-sciences.fr

| Doping | Introducing foreign ions (e.g., trivalent rare earths) into the hafnium oxide lattice. acs.org | Stabilizes high-symmetry phases like tetragonal or cubic HfO2 at room temperature. acs.org |

Structural Characterization and Polymorphism of Hafnium Dichloride Oxide

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials like hafnium dichloride oxide and its products. It provides detailed information about the atomic arrangement, crystal phases, and other structural parameters.

Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of a compound's crystal structure. While direct SC-XRD studies on this compound (HfOCl₂·8H₂O) are not extensively detailed in the provided results, related hafnium compounds have been successfully analyzed using this method. For instance, SC-XRD has been instrumental in identifying the crystal structures of various hafnium(IV) chloride complexes. researchgate.netacs.org This technique allows for the unambiguous determination of bond lengths, bond angles, and crystallographic symmetry, providing fundamental insights into the material's nature.

Powder X-ray diffraction (PXRD) is a versatile technique used for analyzing polycrystalline materials. creative-biostructure.com It is widely employed for phase identification and the determination of crystallite size in hafnium oxide materials derived from precursors like this compound.

Phase Identification: PXRD patterns are compared with reference data from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in a sample. acs.orgnsf.gov For hafnium oxide, several polymorphs can exist, including monoclinic (P2₁/c), tetragonal, and cubic phases. rsc.orgrsc.org For example, in the synthesis of hafnium oxide nanoparticles, PXRD has been used to confirm the formation of the monoclinic phase, which is the stable form at lower temperatures. chemrxiv.orgsciensage.info The presence of specific diffraction peaks at certain 2θ angles allows for the unambiguous identification of these phases. rsc.orgacs.org

Crystallite Size Analysis: The broadening of diffraction peaks in a PXRD pattern is inversely related to the size of the crystalline domains, a relationship described by the Scherrer equation. acs.orgresearchgate.net This allows for the estimation of the average crystallite size in nanocrystalline materials. creative-biostructure.commjcce.org.mk For instance, in the synthesis of hafnium oxide nanoparticles, the average crystallite size has been calculated from the full width at half maximum (FWHM) of the diffraction peaks. sciensage.infoscielo.org.mx This analysis is crucial as the properties of nanomaterials are often size-dependent. acs.orgrsc.org

Parameter Description Application in Hafnium Oxide Analysis
Phase Identification Matching experimental diffraction patterns to reference databases to identify crystalline phases.Identification of monoclinic, tetragonal, and cubic phases of HfO₂. rsc.orgrsc.orgchemrxiv.org
Crystallite Size Calculation based on the broadening of diffraction peaks using the Scherrer equation.Determining the size of HfO₂ nanoparticles, which influences their properties. acs.orgsciensage.infoscielo.org.mx
Lattice Parameters Determining the dimensions of the unit cell.Investigating the effect of doping or strain on the crystal structure. nsf.govresearchgate.net

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique used for the characterization of thin films. mdpi.com By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, making the technique highly sensitive to the structure of the near-surface region. researchgate.net

GIXRD is particularly useful for analyzing hafnium oxide thin films, which are important in microelectronics and optical coatings. mdpi.comresearchgate.net The technique can reveal the crystalline phase, texture (preferred orientation of crystallites), and crystallite size within the film. scielo.org.mxmdpi.com For example, GIXRD studies have shown that the crystallinity of HfO₂ thin films can be influenced by the deposition temperature and subsequent annealing processes. scielo.org.mxresearchgate.net Films deposited at lower temperatures may be amorphous, while higher temperatures can induce crystallization into the monoclinic or other phases. mdpi.comresearchgate.net The ability to probe the structure at different depths by varying the incidence angle also allows for the analysis of structural gradients within the film. mdpi.comresearchgate.net

GIXRD Finding Description Reference
Amorphous Nature Broad GIXRD curves indicate an amorphous structure in HfO₂ films deposited at low temperatures (e.g., 400 °C). mdpi.com
Polycrystallinity Sharp diffraction peaks in GIXRD patterns of films deposited at higher temperatures (e.g., 500 °C) indicate a polycrystalline nature. researchgate.net
Phase Evolution Annealing can induce phase transitions, such as from an amorphous to a monoclinic phase in HfO₂ thin films. researchgate.net
Depth Profiling Varying the incident angle allows for the analysis of crystal structure from the surface to the interface of the thin film. mdpi.com

Powder X-ray Diffraction for Phase Identification and Crystallite Size Analysis

Electron Microscopy for Microstructural Elucidation

Electron microscopy techniques provide direct visualization of the microstructure of materials at high magnifications, offering complementary information to X-ray diffraction methods.

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique that allows for the imaging of the atomic lattice of a crystalline material. This provides direct evidence of the crystal structure and can reveal the presence of defects.

In the study of hafnium oxide nanoparticles, HRTEM has been used to visualize the lattice fringes, which are the periodic arrangement of atoms in the crystal. rsc.orgrsc.org The spacing between these fringes can be measured and correlated with the d-spacings obtained from XRD to confirm the crystal phase. rsc.org For example, HRTEM images have shown the distinct lattice spacings corresponding to the monoclinic and tetragonal phases of HfO₂. rsc.orgrsc.org This technique is also invaluable for observing the shape and size of individual nanoparticles with high precision. sphinxsai.com

SEM analysis of hafnium oxide nanoparticles has revealed various morphologies, including near-spherical and spindle-like shapes, depending on the synthesis conditions. rsc.org For thin films, SEM can be used to assess surface roughness, grain size, and the presence of cracks or other defects. researchgate.nettandfonline.com Cross-sectional SEM imaging can also be employed to measure the thickness of thin films. mdpi.com The information obtained from SEM is crucial for understanding how the synthesis parameters influence the final microstructure of the material, which in turn affects its properties. researchgate.netmdpi.com

Microscopy Technique Information Obtained Application to Hafnium Oxide
HRTEM Atomic lattice imaging, crystal structure, and defects.Visualization of lattice fringes to confirm monoclinic and tetragonal phases of HfO₂ nanoparticles. rsc.orgrsc.org
SEM Surface topography, morphology, and particle/grain size.Characterization of the shape (e.g., spherical, spindle-like) and surface features of HfO₂ powders and thin films. rsc.orgresearchgate.netmdpi.com

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a powerful crystallographic technique performed within a Transmission Electron Microscope (TEM) to analyze the crystalline structure of materials. wikipedia.org By directing a focused beam of high-energy electrons onto a specific area of a thin sample, a diffraction pattern is generated that provides detailed information about the material's crystal structure, lattice parameters, and orientation. wikipedia.org

In the context of systems derived from this compound, such as hafnium oxide (HfO₂), SAED is instrumental in determining the degree of crystallinity and the orientation of the resulting nanocrystals. The nature of the SAED pattern reveals the structure of the sample area being analyzed. A pattern of distinct, sharp spots indicates a single-crystal or highly textured polycrystalline structure, while a series of concentric rings signifies a polycrystalline material with randomly oriented grains. wikipedia.org Furthermore, diffuse, broad rings are characteristic of an amorphous or nanocrystalline material. rsc.org

For instance, studies on HfO₂ thin films have utilized SAED to confirm their crystalline nature and texture. researchgate.net The spottish character of the diffraction patterns in these studies indicated a strong texture. researchgate.net In research involving the synthesis of multi-component fluorite oxide nanoparticles, diffused ring patterns in SAED analysis confirmed the random orientation of the nanosized crystalline particles. rsc.org This is particularly relevant as amorphous hafnia nanoparticles can be precipitated from this compound solutions, and their subsequent crystallization can be monitored using techniques like SAED. aip.org

The interpretation of SAED patterns is crucial for understanding the microstructure of materials synthesized from this compound precursors.

SAED Pattern Type Interpretation Reference
Spot Pattern Indicates a single crystal or a material with a strong preferred orientation (texture). wikipedia.orgresearchgate.net
Ring Pattern Signifies a polycrystalline material composed of many randomly oriented crystallites. wikipedia.org
Diffused Rings Characteristic of nanocrystalline materials with very small grain sizes or amorphous materials. rsc.org

Investigating Polymorphic Transitions and Stability of this compound Phases

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key characteristic of many inorganic compounds, including those of hafnium. google.com Hafnium oxide (HfO₂), a common product derived from the thermal decomposition of precursors like this compound, exhibits well-defined polymorphism that is critical to its material properties. aip.orgsci-hub.se

At ambient pressure, HfO₂ has three primary polymorphs. The most stable phase at room temperature is the monoclinic (m-HfO₂) structure, belonging to the space group P2₁/c. mdpi.com As the temperature increases, HfO₂ undergoes a phase transition to a tetragonal (t-HfO₂) structure (P4₂/nmc) at approximately 1700 °C. sci-hub.seresearchgate.net A further transition to a cubic (c-HfO₂) fluorite structure (Fm3m) occurs at around 2600-2700 °C. researchgate.netdiva-portal.org

The stability of these phases has been investigated through computational methods like Density Functional Theory (DFT). These studies confirm that the monoclinic phase is the most energetically stable, followed by the orthorhombic, tetragonal, and cubic phases, as indicated by their cohesive energies. mdpi.com Interestingly, high-temperature phases like the tetragonal and cubic structures can be stabilized at room temperature in the form of nanoparticles. aip.org This stabilization is attributed to the lower surface energy of these higher-symmetry phases, which becomes a dominant factor at the nanoscale. aip.org

The polymorphic behavior of HfO₂ is fundamental to its application, and understanding these phase transitions is crucial for controlling the properties of materials synthesized from this compound.

Table of Hafnium Oxide (HfO₂) Polymorphs

Phase Crystal System Space Group Stability & Transition Temperature Reference
Monoclinic Monoclinic P2₁/c Thermodynamically stable at room temperature. mdpi.comresearchgate.net
Tetragonal Tetragonal P4₂/nmc Stable above ~1700 °C. researchgate.netdiva-portal.org
Cubic Cubic Fm3m Stable above ~2700 °C. researchgate.netdiva-portal.org

Computed Cohesive Energy of HfO₂ Polymorphs

HfO₂ Polymorph Cohesive Energy (eV/unit cell) Reference
Monoclinic (m-HfO₂) -46.98 mdpi.com
Orthorhombic (o-HfO₂) -46.64 mdpi.com
Tetragonal (t-HfO₂) -45.76 mdpi.com

Spectroscopic and Spectrometric Investigations of Hafnium Dichloride Oxide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the bonding and structural arrangement of molecules by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a compound. In the context of materials derived from hafnium dichloride oxide, such as hafnium oxide, FTIR is used to confirm the formation of the metal oxide.

Studies on hafnium oxide nanoparticles and thin films, often synthesized from hafnium precursors like HfOCl₂, show characteristic IR absorption bands. For instance, the IR spectrum of monoclinic HfO₂ nanoparticles displays bands at approximately 530, 555, 650, 680, and 750 cm⁻¹, which are in good agreement with the predicted IR phonon modes for this phase. rsc.org When HfO₂ nanoparticles are functionalized, for example with fucoidan, the IR spectrum shows both the characteristic Hf-O vibration bands and the bands associated with the functionalizing agent, confirming the surface modification. rsc.org

In the synthesis of more complex ceramic materials like hafnium-doped barium calcium titanate using this compound octahydrate as a precursor, FTIR analysis confirms the formation of the perovskite metal oxide structure. A significant peak around 565 cm⁻¹ is indicative of the metal-oxide framework and confirms the presence of Ti-O and Hf-O stretching vibrations. ias.ac.in The appearance of new peaks, such as one at 1684 cm⁻¹, can sometimes be attributed to the decomposition of precursor materials during synthesis. ias.ac.in

Vibrational Mode Approximate Wavenumber (cm⁻¹) in HfO₂ Reference
Hf-O Phonon Modes530, 555, 650, 680, 750 rsc.org
Ti-O/Hf-O Stretching565 ias.ac.in

Raman Spectroscopy for Lattice Vibrations and Phase Identification

Raman spectroscopy is highly sensitive to the lattice vibrations of crystalline materials, making it an excellent tool for phase identification in hafnium-based compounds. Hafnium oxide, a common product derived from this compound, can exist in several crystalline phases, with the monoclinic phase being the most stable under ambient conditions.

The Raman spectrum of monoclinic HfO₂ is well-characterized. It is predicted to have 18 Raman-active modes (9Ag + 9Bg). scientific.net Experimental studies on HfO₂ nanoparticles and films consistently report peaks that align with these theoretical modes. For example, observed peaks at approximately 113, 133, 149, 252, 381, 479, 576, and 671 cm⁻¹ are assigned to the Ag modes, while peaks around 165, 241, 324, 331, 498, 547, 633, and 777 cm⁻¹ correspond to the Bg modes of monoclinic HfO₂. scientific.netsciensage.infohilarispublisher.com The presence and sharpness of these peaks can also provide information about the crystallinity of the material. sciensage.info

Raman Active Modes (Monoclinic HfO₂) ** Approximate Wavenumber (cm⁻¹) **Reference
Ag Modes113, 133, 149, 252, 381, 479, 576, 671 scientific.netsciensage.info
Bg Modes165, 241, 324, 331, 498, 547, 633, 777 scientific.netsciensage.info

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of hafnium oxide films, XPS is crucial for confirming the stoichiometry and the oxidation state of hafnium. The Hf 4f core level spectrum is particularly informative. For fully oxidized hafnium in HfO₂, the Hf 4f₇/₂ peak is typically observed at a binding energy of around 18.16 eV. osti.gov The presence of sub-oxide states can also be detected as additional peaks at lower binding energies. osti.gov The O 1s spectrum can also be deconvoluted to distinguish between oxygen in the HfO₂ lattice (Hf-O bonds) and non-lattice oxygen, which can indicate the presence of defects. mdpi.com For instance, the Hf-O bond is typically observed around 530.3-530.4 eV, while non-lattice oxygen appears at higher binding energies (~532.1 eV). mdpi.com

Depth profiling with XPS can reveal variations in composition between the surface and the interface of a film, which is critical for understanding the properties of layered electronic devices. rsc.org

Core Level Binding Energy (eV) in HfO₂ Assignment Reference
Hf 4f₇/₂~18.16Fully oxidized Hf (Hf⁴⁺) osti.gov
Hf 4f₅/₂~19.87Fully oxidized Hf (Hf⁴⁺) xpsfitting.com
O 1s~530.3Lattice oxygen (Hf-O) mdpi.com
O 1s~532.1Non-lattice oxygen mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. While direct NMR of hafnium isotopes is less common, NMR of other nuclei in hafnium-containing complexes provides valuable structural information.

For instance, in the study of hafnium complexes with polyaminoacetate ligands, ¹H and ¹³C NMR are used to elucidate the coordination environment of the hafnium ion. mdpi.com The chemical shifts and coupling patterns of the ligand protons and carbons can indicate which donor atoms are coordinated to the metal center and reveal the symmetry of the complex in solution. mdpi.com For example, the number of distinct signals for the carboxylic acid carbons in the ¹³C NMR spectrum can indicate whether the carboxylate groups are equivalent or non-equivalent upon complexation with hafnium. mdpi.com Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further help in assigning the complex NMR spectra of these intricate molecules. mdpi.com Studies involving the dissolution of hafnium oxychloride in water have also been used to prepare hafnium-containing solutions for techniques like Perturbed Angular Correlation (PAC) spectroscopy, which probes the local environment of the hafnium nucleus.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and/or electronic structure of matter. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination chemistry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, distance, and type of neighboring atoms.

XAS at the oxygen K-edge is used to study the electronic structure of hafnium oxide. The spectrum of HfO₂ shows features corresponding to the hybridization of oxygen 2p states with hafnium 5d and 6sp states. acs.org Comparisons with other group IVb oxides show that the crystal field splitting and the dispersion of the metal d band increase down the group, indicating larger interactions for the heavier elements. acs.org

EXAFS has been employed to characterize the structure of supported hafnium hydride complexes prepared from hafnium precursors. By analyzing the EXAFS data, researchers can determine bond lengths such as Hf-C and Hf-O, providing insights into the coordination sphere of the hafnium atom on the support material. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

In the context of materials synthesized from this compound, EDS is routinely used to confirm the elemental composition. For example, in the synthesis of hafnium oxide from hafnium chloride, EDS spectra confirm the presence of hafnium and oxygen. scientific.netresearchgate.net When hafnium oxide is deposited on a substrate like indium tin oxide (ITO), the EDS spectrum will show peaks corresponding to Hf, O, In, and Sn, confirming the composition of both the film and the substrate. scientific.netresearchgate.net

EDS can also be used for semi-quantitative analysis. In the formation of zircon-hafnon solid solutions, where hafnium oxychloride is a starting material, EDS analysis can track the systematic change in the relative intensities of the Zr and Hf signals, corresponding to the composition of the solid solution. acs.org Furthermore, EDS mapping can provide a visual representation of the distribution of different elements across a sample.

Element Typical EDS Peaks Context Reference
Hafnium (Hf)PresentHfO₂ films and nanoparticles scientific.netresearchgate.net
Oxygen (O)PresentHfO₂ films and nanoparticles scientific.netresearchgate.net
Zirconium (Zr)PresentZircon-hafnon solid solutions acs.org

Theoretical and Computational Studies on Hafnium Dichloride Oxide

Theoretical and computational chemistry provides powerful tools for understanding the properties and reactivity of materials at an atomic level. For hafnium dichloride oxide (HfOCl₂), these methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), offer insights into its electronic structure, stability, and reaction pathways, which are often complementary to experimental findings. Much of the computational research relevant to this compound is in the context of the atomic layer deposition (ALD) of hafnium oxide (HfO₂) from hafnium tetrachloride (HfCl₄) and water, where oxychloride species are key intermediates. acs.orgresearchgate.netscience.gov

Reactivity and Transformational Pathways of Hafnium Dichloride Oxide

Hydrolytic Stability and Behavior of Hafnium Dichloride Oxide in Aqueous Media

This compound is highly susceptible to hydrolysis. Its hydrated form, this compound octahydrate (HfOCl₂·8H₂O), is a white crystalline solid that readily dissolves in water. cymitquimica.com This dissolution process is not merely a physical mixing but involves chemical reactions with water molecules.

The compound is hygroscopic, meaning it readily absorbs moisture from the air. fishersci.comthermofisher.com Exposure to moist air or water leads to hydrolysis, which can alter the composition of the material. fishersci.com In aqueous solutions, this compound can form acidic solutions due to the presence of hafnium ions. cymitquimica.com The hydrolysis of hafnium tetrachloride (HfCl₄) is a related reaction that produces this compound and hydrochloric acid, indicating the propensity of hafnium chlorides to react with water. wikipedia.org

The aqueous chemistry of hafnium is complex due to its high positive charge and relatively small ionic radius, which makes it prone to hydrolysis. inorganicventures.com In solution, hafnium(IV) ions can undergo polymerization to form various polynuclear species. The process begins with the formation of hydrated hafnium cations, which then undergo hydrolysis and complexation. The stability of these species is highly dependent on the pH of the solution. At a pH between approximately 0.1 for high concentrations and 2.7 for low concentrations, hafnium begins to precipitate as hafnium hydroxide (B78521) (Hf(OH)₄). inorganicventures.com

The reaction with water can lead to the formation of hydrogen chloride gas or hydrochloric acid, along with heat. atimaterials.com In hydrothermal synthesis, hafnium tetrachloride dissolved in water forms hafnium hydroxide chloride (Hf(OH)₂Cl₂), which then reacts with a base like sodium hydroxide to form hafnium hydroxide (Hf(OH)₄). rsc.org Further reactions of these hydrolyzed species can lead to the formation of hafnium oxide nanoparticles. rsc.org The precursory hydro-complex for the formation of these nanoparticles is suggested to be Hf(OH)₆²⁻. rsc.org

The hydrolytic behavior is crucial in synthesis processes where this compound is used as a precursor. For instance, in the preparation of colloidal hafnium compound particles, the process involves the hydrolysis, complexation, and polymerization of hydrated hafnium cations in acidic solutions.

Table 1: Hydrolytic Behavior of this compound

Property Description References
Hygroscopicity Readily absorbs moisture from the air. fishersci.comthermofisher.com
Reaction with Water Reacts with water, which can lead to the formation of hydrogen chloride and heat. fishersci.comatimaterials.com
Aqueous Solution Forms acidic solutions in water. cymitquimica.com
Precipitation pH Hafnium begins to precipitate as Hf(OH)₄ at a pH between ~0.1 and 2.7. inorganicventures.com

| Hydrolysis Products | Can form various hydroxides and oxyhydroxides, eventually leading to hafnium oxide. | inorganicventures.comrsc.org |

Thermal Decomposition Processes and Products of this compound

Thermal decomposition of this compound and its hydrates leads to the release of volatile products and the formation of more stable hafnium compounds. When heated, this compound octahydrate can release irritating gases and vapors. thermofisher.com The primary hazardous decomposition products are hydrogen chloride and metal oxides. fishersci.com

The thermal decomposition behavior is a critical consideration in its application as a precursor for materials synthesis. For example, in the fabrication of ceramic composites, a precursor mixture containing hafnium oxychloride is heated to induce pyrolysis, leading to the formation of a mixture of hafnium oxide, among other components. osti.gov The thermal decomposition of related hafnium compounds, such as those modified with organic ligands, also shows the removal of water and organic components at specific temperature ranges, ultimately leading to the formation of metal oxides. researchgate.net

In some processes, the thermal decomposition is part of a carbothermal reduction to produce hafnium carbide. A precursor containing this compound octahydrate is first pyrolyzed, which results in the formation of hafnium oxide (HfO₂). nih.govjim.org.cn This hafnium oxide then undergoes a carbothermal reduction at higher temperatures to form hafnium carbide (HfC). jim.org.cn The ceramization process from a hafnium precursor can start at around 600°C, with the formation of HfC initiated at about 1300°C. jim.org.cn

Table 2: Thermal Decomposition Data

Compound/Process Decomposition Temperature Range Products References
This compound Octahydrate Elevated temperatures Hydrogen chloride, Metal oxides fishersci.comthermofisher.com
BCTH10 Ceramic Precursor Exothermic peak at 375°C Removal of water researchgate.net

Ligand Exchange and Complexation Reactions Involving this compound

This compound is a versatile starting material for the synthesis of various hafnium complexes through ligand exchange and complexation reactions. The chloride ligands can be substituted by other functional groups, leading to the formation of new hafnium compounds with tailored properties.

In the synthesis of hafnium(IV) polyaminoacetates, this compound can be reacted with ligands such as nitrilotriacetic acid (NTA) and diethylenetriamminepentaacetic acid (DTPA). mdpi.com These reactions can sometimes be hindered by the formation of hafnium hydroxides, especially at higher pH values. mdpi.com The use of hafnium chloride or bromide as a starting material can sometimes lead to purer complex formation. mdpi.com

Ligand exchange is a fundamental process in atomic layer deposition (ALD), where this compound's parent compound, hafnium tetrachloride (HfCl₄), is a common precursor. In the ALD of hafnium oxide, the surface reactions involve the exchange of chloride ligands with hydroxyl groups on the substrate surface. researchgate.netmdpi.comchemicalbook.com Similarly, in atomic layer etching (ALE), sequential ligand exchange reactions are employed. For instance, a hafnium oxide surface can be fluorinated and then subjected to a ligand exchange reaction with a metal chloride reactant like titanium tetrachloride (TiCl₄). aip.org

This compound can also react with α-hydroxycarboxylic acids to form hafnium hydroxycarboxylates. unesp.br These reactions are typically carried out in acidic solutions at elevated temperatures. unesp.br Furthermore, this compound can be used to synthesize hafnium-based metal-organic frameworks (MOFs). researchgate.net

Table 3: Examples of Ligand Exchange and Complexation Reactions

Reactant(s) Ligand/Reagent Product(s) Application/Context References
This compound Nitrilotriacetic acid (NTA), Diethylenetriamminepentaacetic acid (DTPA) Hafnium(IV) polyaminoacetates Synthesis of coordination complexes mdpi.com
Hafnium Tetrachloride Surface hydroxyl groups (-OH) Surface-bound hafnium species, HCl Atomic Layer Deposition (ALD) of HfO₂ researchgate.netmdpi.comchemicalbook.com
Hafnium Oxide (fluorinated) Titanium tetrachloride (TiCl₄) Volatile hafnium chloride species Atomic Layer Etching (ALE) aip.org

Surface Reactivity and Adsorption Phenomena of this compound Species

The surface reactivity of this compound and related species is of paramount importance in applications such as catalysis and thin-film deposition. The surface of hafnium oxide, which can be formed from this compound, presents active sites for chemical reactions.

In the context of atomic layer deposition (ALD), the surface chemistry begins with the adsorption of the hafnium precursor, such as hafnium tetrachloride, onto a hydroxylated surface. researchgate.netmdpi.com The precursor can interact with one or more surface hydroxyl groups. mdpi.comchemicalbook.com This is followed by a ligand exchange reaction where a chloride ligand from the hafnium precursor reacts with a hydrogen atom from a surface hydroxyl group, forming hydrogen chloride as a byproduct and creating a new bond between the hafnium atom and the surface oxygen. researchgate.netmdpi.com

The efficiency and mechanism of this surface reaction can be influenced by factors such as the water coverage on the surface. researchgate.netacs.org Higher water coverage can facilitate the removal of chloride ligands through hydration of the adsorbed hafnium complex and solvation of the resulting chloride ions. researchgate.netacs.org

The surface of hafnium oxide can also be modified for applications like atomic layer etching (ALE). This process involves sequential, self-limiting surface reactions. For example, the hafnium oxide surface can be fluorinated using hydrogen fluoride (B91410) (HF), followed by a ligand-exchange reaction with a metal chloride like dimethylaluminum chloride (DMAC) or titanium tetrachloride (TiCl₄) to remove the surface layer. aip.orgaip.org The sticking coefficient and reaction rate of the reactants on the surface are key parameters that control the etching process. aip.org

Advanced Materials Applications of Hafnium Dichloride Oxide

Precursor for High-k Dielectric Hafnium Oxide (HfO₂) Thin Films

Hafnium oxide (HfO₂) has emerged as a leading high-k dielectric material, essential for replacing silicon dioxide (SiO₂) in modern semiconductor devices to enable further miniaturization and enhanced performance. aip.orgacs.org Its high dielectric constant, excellent thermodynamic stability, and low electrical conductivity make it a prime candidate for gate dielectrics in transistors and capacitors. acs.orgmdpi.com Hafnium Dichloride Oxide (HfOCl₂), along with the closely related hafnium tetrachloride (HfCl₄), serves as a critical precursor for the deposition of these vital HfO₂ thin films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). cymitquimica.commdpi.com The octahydrate form, this compound octahydrate, is a common starting material for creating hafnium-based materials. cymitquimica.comjove.com

Atomic Layer Deposition (ALD) of HfO₂ from this compound and Related Precursors

Atomic Layer Deposition (ALD) is a superior technique for producing uniform, conformal, and atomically precise thin films, making it ideal for fabricating high-k gate dielectrics. acs.orgmdpi.com The most common ALD process for HfO₂ utilizes hafnium tetrachloride (HfCl₄) and water (H₂O) as co-reactants. aip.orgresearchgate.net This process is highly relevant as the interaction of HfCl₄ with water or hydroxylated surfaces involves oxychloride intermediates. The ALD cycle is a two-step process based on self-limiting surface reactions:

HfCl₄ Pulse: Gaseous HfCl₄ is introduced into the reactor, where it reacts with the hydroxyl (-OH) groups on the substrate surface. This reaction forms surface-bound Hf-O bonds and releases hydrogen chloride (HCl) as a byproduct. acs.orgresearchgate.net

Water Pulse: After purging the excess HfCl₄, a pulse of water vapor is introduced. The water molecules react with the remaining chlorine ligands on the surface, forming additional Hf-O bonds to complete the HfO₂ layer and regenerating the hydroxylated surface for the next cycle. researchgate.netacs.org

The deposition temperature is a critical parameter, influencing the growth rate, crystallinity, and purity of the films. aip.org Studies using density functional theory (DFT) have shown that the surface reactions in the ALD of HfO₂ from HfCl₄ and H₂O are both thermodynamically and kinetically favorable. researchgate.net

Table 1: Research Findings on ALD of HfO₂ Using Halide-Based Precursors

Precursor SystemDeposition Temperature (°C)Growth per Cycle (Å/cycle)Resulting Film PropertiesReference(s)
HfCl₄ and H₂O226–750Varies with temperatureMonoclinic HfO₂. Crystallinity increases with temperature. aip.org
TDMAH and H₂O/NH₄OH100–3501.2–1.6Amorphous/polycrystalline at ≤100°C; better crystallization at ≥240°C. Stoichiometric (O:Hf = 2) at 350°C. mdpi.com
HfCl₄ and O₂ plasmaNot specifiedNot specifiedGrowth characteristics significantly affected by precursor choice compared to organometallic precursors. researchgate.net
HfCl₄ and H₂O~300 (575 K)Not specifiedDFT study shows bridge-hydroxyl sites are preferred for HfCl₄ adsorption under optimal ALD conditions. acs.org

Chemical Vapor Deposition (CVD) of HfO₂ Using this compound Related Precursors

Chemical Vapor Deposition (CVD) is another widely used technique for depositing HfO₂ thin films. noahchemicals.comresearchgate.net In this process, volatile precursors are introduced into a reaction chamber where they decompose or react on a heated substrate to form the desired film. While various metal-organic precursors are common, hafnium halides like HfCl₄ are also employed. noahchemicals.commdpi.com

The properties of CVD-grown HfO₂ films are highly dependent on the deposition parameters, particularly the temperature. Research on HfO₂ films prepared by CVD at atmospheric pressure showed that all films deposited between 1200°C and 1350°C exhibited a monoclinic crystal structure. mdpi.com However, the surface morphology and mechanical properties varied significantly with temperature. The film density and hardness peaked at a deposition temperature of 1300°C, indicating an optimal condition for preparing robust coatings for demanding applications such as in the aerospace field. mdpi.com

Table 2: Research Findings on CVD of HfO₂

Precursor(s)Deposition Temperature (°C)Key FindingsReference(s)
Hf[OC(CH₃)₃]₄ (single precursor)~400Sufficient oxygen from precursor decomposition to form stoichiometric HfO₂. Local crystallinity increased with annealing. researchgate.net
HfCl₄ (reactant)1200–1350Resulted in monoclinic HfO₂ films. Optimal density (9.62 g/cm³) and hardness (7.33 GPa) achieved at 1300°C. mdpi.com
Hf(N(C₂H₅)₂)₄ and O₂300–450HfO₂ films deposited with low residual nitrogen content. researchgate.net
Hf[OC(CH₃)₃]₄ and O₂ (PECVD)300Plasma-enhanced CVD allows for low deposition temperature. Film thickness decreased and capacitance increased after rapid thermal annealing (RTA). semi.ac.cn

Catalytic Applications of this compound and its Derived Materials

This compound and its derivatives, particularly hafnium tetrachloride, are recognized for their catalytic activity in a range of chemical reactions. cymitquimica.comalfachemic.com These compounds function as potent Lewis acids, capable of activating substrates to facilitate organic transformations. mdpi.com Their applications span both homogeneous and heterogeneous catalysis, offering solutions for chemical synthesis and polymerization. alfachemic.commdpi.com

Role in Heterogeneous and Homogeneous Catalysis

The catalytic utility of hafnium compounds is demonstrated in both soluble (homogeneous) and insoluble (heterogeneous) systems.

Homogeneous Catalysis: In a homogeneous phase, hafnium chloride can effectively catalyze reactions such as the direct condensation of carboxylic acids and alcohols to form esters, as well as certain Diels-Alder reactions. alfachemic.com The molecular, well-defined nature of homogeneous catalysts allows for high selectivity and a deep understanding of reaction mechanisms. acs.org

Heterogeneous Catalysis: For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recyclability. A notable example is the use of Hafnium(IV) chloride supported on activated carbon (HfCl₄/C). mdpi.com This system has been shown to be an efficient and recyclable catalyst for the synthesis of benzimidazoles. mdpi.com Research indicates that under refluxing conditions, the catalysis proceeds through a combined homogeneous/heterogeneous mechanism, where a portion of the HfCl₄ leaches into the solution to act as a homogeneous catalyst while the remainder functions on the solid support. mdpi.com The concept of grafting organometallic hafnium complexes onto oxide surfaces is a key strategy in "catalysis by design," aiming to combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. osti.govacs.org

Photocatalytic Properties of this compound-Containing Composites

Materials derived from this compound, specifically hafnium oxide (HfO₂), are being explored for their photocatalytic capabilities, particularly when integrated into composite structures. mdpi.com While HfO₂ itself is a wide-bandgap semiconductor, its photocatalytic efficiency can be significantly enhanced by creating nanocomposites, for example, with graphene. mdpi.com

In a study, HfO₂ nanoparticles were synthesized via a precipitation method using HfCl₄ and subsequently decorated onto graphene nanosheets. mdpi.com This HfO₂-graphene composite demonstrated markedly improved photocatalytic activity in the degradation of organic pollutants like methylene (B1212753) blue and tetracycline (B611298) under UV irradiation compared to bare HfO₂. mdpi.com The enhancement is attributed to the efficient separation of photogenerated electron-hole pairs; electrons excited in the HfO₂ are transferred to the graphene sheets, which act as an electron acceptor, thereby inhibiting recombination and making the charge carriers more available for redox reactions that degrade pollutants. mdpi.com

Table 3: Photocatalytic Degradation using HfO₂-Graphene Nanocomposite

PollutantCatalystCatalyst AmountIrradiation Time (min)Degradation Efficiency (%)Reference(s)
Methylene BlueHfO₂-graphene (50 wt%)40 mg18099 mdpi.com
TetracyclineHfO₂-graphene (50 wt%)40 mg18081 ± 2 mdpi.com

This compound in Advanced Ceramic and Nanomaterial Synthesis

This compound serves as a fundamental building block for a wide array of advanced materials, including specialized ceramics and functional nanomaterials. cymitquimica.comjove.com Its utility as a water-soluble hafnium source makes it an ideal precursor for various solution-based synthesis routes.

Several methods leverage this compound or its related precursor, HfCl₄, to produce precisely controlled materials:

Hydrothermal Synthesis: This method involves reacting precursors in an aqueous solution under elevated temperature and pressure. By dissolving HfCl₄ in water, a hafnium hydroxide (B78521) chloride (effectively a hafnium oxychloride solution) is formed, which serves as the immediate precursor. rsc.orgsciensage.info Adjusting parameters such as temperature, pH (using NaOH), and reaction time allows for precise control over the final product, enabling the selective synthesis of either pure tetragonal (t-HfO₂) or monoclinic (m-HfO₂) hafnium oxide nanoparticles. rsc.orgrsc.org

Molten-Salt Synthesis (MSS): This technique is used to create complex metal oxide nanoparticles. In one example, this compound octahydrate is used in a coprecipitation step to form a single-source complex precursor, which is then heated in a molten nitrate (B79036) salt mixture to produce highly crystalline, size-controllable pyrochlore (B1171951) lanthanum hafnium oxide (La₂Hf₂O₇) nanoparticles. jove.com

Detonation Synthesis: In a highly energetic process, this compound octahydrate can be mixed with an explosive material like TNT. mdpi.com The subsequent detonation in an aqueous medium results in the formation of crystalline, nano-sized quasi-spherical HfO₂ particles. mdpi.com This method provides a rapid route to producing ceramic nanopowders.

Sol-Gel Synthesis: HfCl₄ is often used to prepare a precursor solution, typically in ethanol (B145695), for sol-gel processes. researchgate.net This solution is then used to create films that, after annealing at high temperatures (e.g., 500°C), yield monoclinic crystalline HfO₂. researchgate.net

Table 4: Synthesis of Advanced Materials from this compound and Related Precursors

Synthesis MethodPrecursor(s)Key ConditionsResulting MaterialReference(s)
HydrothermalHfCl₄, NaOH140–180°C, 24 hMonoclinic HfO₂ nanoparticles (seed-like shape) sciensage.info
HydrothermalHfCl₄, NaOHVaries (temp, time, [NaOH])Selective formation of tetragonal or monoclinic HfO₂ nanoparticles rsc.orgrsc.org
Molten-Salt SynthesisThis compound octahydrate, Lanthanum(III) nitrateCoprecipitation followed by heating at 650°C in molten nitrate saltPyrochlore La₂Hf₂O₇ nanoparticles jove.com
DetonationThis compound octahydrate, TNTDetonation in an aqueous mediumCrystalline, quasi-spherical HfO₂ nanoparticles (<50 nm) mdpi.com

Ferroelectric Hafnium Oxide Derived from this compound Precursors

The development of ferroelectric hafnium oxide (HfO₂) thin films has garnered significant attention for its potential applications in next-generation non-volatile memory and logic devices. A key aspect of fabricating these films is the choice of precursor materials, which can significantly influence the deposition process and the final properties of the film. This compound (HfOCl₂), particularly in its hydrated form (HfOCl₂·8H₂O), has been utilized as a precursor in chemical solution deposition (CSD) methods to produce ferroelectric hafnium oxide films. aip.org This approach offers a cost-effective and versatile route for synthesizing doped HfO₂ films with tailored ferroelectric properties.

Research has demonstrated that by using an aqueous solution derived from this compound octahydrate, it is possible to create hafnium oxide films that exhibit ferroelectricity upon appropriate doping. aip.org The CSD method involves the dissolution of the this compound precursor, followed by the introduction of a dopant material. This solution is then spin-coated onto a substrate to form a thin film, which is subsequently subjected to annealing processes to crystallize the desired ferroelectric phase.

A notable example is the synthesis of magnesium-doped hafnium oxide (Mg:HfO₂) films. In this process, this compound octahydrate is dissolved in de-ionized water to form the hafnium precursor solution. aip.org A magnesium-containing compound is then introduced to achieve the desired doping concentration. The resulting solution is used to deposit thin films that, after annealing, display clear ferroelectric characteristics.

The ferroelectric properties of these films are highly dependent on the concentration of the dopant. Studies have shown that a specific range of magnesium doping, from 0.4 to 3.7 mol. %, can induce ferroelectricity in the hafnium oxide films derived from the this compound precursor. aip.org The introduction of magnesium is believed to stabilize the non-centrosymmetric orthorhombic crystal phase, which is responsible for the ferroelectric behavior in hafnium oxide. aip.org

Detailed investigations have revealed an optimal doping concentration for achieving the best ferroelectric performance. For Mg:HfO₂ films prepared from a this compound precursor, a magnesium concentration of 2.3 mol. % has been identified to yield the highest remnant polarization. aip.org

The table below summarizes the key findings from a study on ferroelectric Mg-doped HfO₂ films synthesized using a this compound precursor.

Parameter Value
PrecursorThis compound Octahydrate (HfOCl₂·8H₂O)
Deposition MethodChemical Solution Deposition (CSD)
DopantMagnesium (Mg)
Effective Dopant Concentration Range0.4–3.7 mol. %
Optimal Dopant Concentration2.3 mol. %
Optimal Remnant Polarization (Pr)16.4 μC/cm²

This table presents data on Mg-doped HfO₂ films derived from a this compound precursor, highlighting the conditions for achieving ferroelectricity. aip.org

The research into using this compound as a precursor for ferroelectric materials is a significant step in advancing the field of advanced electronic materials. It provides a viable and controllable method for producing ferroelectric hafnium oxide films, which are crucial for the development of future memory technologies. The ability to tune the ferroelectric properties through doping concentrations allows for the optimization of these materials for specific device applications.

Emerging Research Directions and Future Outlook for Hafnium Dichloride Oxide

Development of Novel Synthetic Pathways and Eco-Friendly Methodologies

The synthesis of hafnium-based nanomaterials, for which Hafnium Dichloride Oxide is a key starting material, is evolving beyond traditional methods towards more controlled, efficient, and environmentally benign processes.

Novel Synthetic Routes: Researchers are actively exploring non-traditional synthesis routes to gain precise control over the size, shape, and crystal phase of the resulting hafnium oxide nanoparticles. One such method is the nonaqueous sol-gel synthesis in benzyl (B1604629) alcohol, which uses hafnium tetrachloride (a related precursor) to produce monoclinic HfO₂ nanocrystals. nih.govacs.orgugent.be This solvothermal method is noted for using an environmentally friendly solvent. ugent.be Another innovative approach involves the molten-salt synthesis (MSS) method, which employs a molten salt as the reaction medium. nsf.govjove.comjove.com This technique is lauded for its simplicity, scalability, and cost-effectiveness, operating at lower temperatures than conventional solid-state reactions. nsf.govjove.com For instance, this compound octahydrate has been used as a precursor in the molten-salt synthesis of complex metal oxide nanoparticles like Lanthanum Hafnate (La₂Hf₂O₇). nsf.govnih.gov

Eco-Friendly Methodologies: The drive for "green chemistry" has spurred the development of more sustainable synthetic protocols. The molten-salt synthesis method is considered an environmentally friendly approach as it often uses nontoxic chemicals and minimizes waste. nsf.govjove.com Similarly, the use of benzyl alcohol as a solvent in solvothermal synthesis represents a greener alternative to more hazardous organic solvents. ugent.be Hydrothermal synthesis, which uses water as the reaction medium, is another prominent eco-friendly technique. In this method, this compound or Hafnium Tetrachloride is treated under high temperature and pressure to yield HfO₂ nanoparticles. rsc.orgnih.govrsc.org Researchers have demonstrated that by adjusting parameters like pH, temperature, and reaction time, they can control the phase and morphology of the final product. rsc.orgrsc.org A method combining mechanically activated metathesis with molten salts (using LiCl/KCl) has been reported as a green route to produce cubic phase HfO₂ nanoparticles at a low temperature of 380 °C. researchgate.net

Synthesis MethodPrecursor ExampleKey FeaturesEnvironmental Aspect
Molten-Salt Synthesis (MSS) This compound Octahydrate nsf.govnih.govLow synthesis temperature, scalability, simplicity. nsf.govjove.comEmploys nontoxic salts, minimizes waste. nsf.govjove.com
Nonaqueous Sol-Gel Hafnium Tetrachloride nih.govacs.orgUse of benzyl alcohol, formation of gel intermediate. nih.govacs.orgBenzyl alcohol is an environmentally friendly solvent. ugent.be
Hydrothermal Synthesis Hafnium Tetrachloride rsc.orgnih.govrsc.orgUses water as solvent, control over phase and morphology. rsc.orgrsc.orgAvoids hazardous organic solvents.
Precipitation Hafnium Tetrachloride mdpi.comresearchgate.netresearchgate.netSimple, scalable for nanoparticle synthesis. mdpi.comresearchgate.netCan be performed in aqueous solutions. mdpi.com

In-Situ Characterization of this compound Reaction Intermediates

Understanding the transformation of this compound into functional materials requires a deep knowledge of the reaction mechanisms, including the transient intermediate species. Advanced in-situ characterization techniques are proving indispensable in revealing these complex pathways.

Studies on the nonaqueous synthesis of HfO₂ nanocrystals from hafnium chloride in benzyl alcohol have utilized a combination of in-situ techniques, including Extended X-ray Absorption Fine Structure (EXAFS), Nuclear Magnetic Resonance (NMR), and rheology. nih.govacs.org These investigations have unexpectedly revealed the formation of a gel intermediate before the final crystallization of HfO₂. nih.govacs.org EXAFS data showed a gradual transition in the hafnium coordination shell from chloride to oxygen, a process linked to the in-situ formation of water from the acid-catalyzed etherification of benzyl alcohol. nih.govacs.org

Similarly, in the context of hydrothermal synthesis, the formation mechanism of HfO₂ nanoparticles from hafnium tetrachloride has been elucidated. rsc.orgrsc.org The process involves the initial formation of hafnium hydroxide (B78521) chloride, followed by the creation of hafnium hydroxide (Hf(OH)₄) upon addition of a base like NaOH. rsc.org Analysis of the hydrolysis of hafnium ions suggests that hydro-complexes such as Hf(OH)₆²⁻ act as precursor intermediates in the transformation from the Hf(OH)₄ gel to HfO₂ nanoparticles. rsc.orgrsc.org The initial product is often the metastable tetragonal HfO₂ phase, which then transforms into the more stable monoclinic phase over time or with changes in reaction conditions. rsc.orgrsc.org

In-situ studies of Atomic Layer Deposition (ALD) processes, which use precursors like hafnium tetrachloride, have employed high-resolution photoelectron spectroscopy to monitor the layer-by-layer growth of HfO₂. core.ac.uk These experiments allow for the determination of the film's properties after every half-cycle, revealing details about the formation of the interface layer and the chemical state of the elements involved. core.ac.uk

Rational Design of this compound-Based Functional Materials

The concept of "rational design" involves the deliberate and predictable creation of materials with specific, tailored properties. For this compound, this translates to using it as a building block for nanostructured materials with controlled morphology and functionality.

A prime example of rational design is the use of Sequential Infiltration Synthesis (SIS) to fabricate hafnium oxide nanostructures. acs.org In this technique, a polymer template, often a block copolymer (BCP), is exposed to vapor-phase precursors like tetrakis(dimethylamino)hafnium (TDMAHf) and an oxidant. acs.org The precursor selectively infiltrates one of the polymer blocks, allowing for the growth of HfOₓ nanostructures with morphologies dictated by the BCP template, such as cylinders or lamellae. acs.org This method provides precise control over the growth and dimensions of the resulting inorganic nanostructure. acs.org Density Functional Theory (DFT) calculations can support the experimental findings by predicting the reactivity of the precursor with different polymer domains. acs.org

The design principles extend to controlling the crystal structure of the final material. For instance, recent studies on the oxidation of HfSe₂ thin films have shown that the choice of oxidation method (e.g., thermal vs. plasma oxidation) can be rationally chosen to create a smoother, more uniform HfO₂ layer, which is critical for designing high-quality interfaces in electronic devices. rsc.org Furthermore, the synthesis of hollow HfO₂ fibers has been achieved through a combination of sol-gel processing (starting from HfCl₄), electrospinning, and thermal degradation, demonstrating a rational pathway to complex morphologies. acs.org

Advanced Theoretical Modeling for Predictive Material Science of this compound Systems

Theoretical modeling, particularly using first-principles calculations like Density Functional Theory (DFT), has become a powerful tool for predicting the properties and behavior of hafnium-based systems, guiding experimental efforts.

Predicting Stable Compounds and Properties: Computational techniques are being used to explore the energy landscape of hafnium-containing systems to predict new, stable compounds with desirable properties. For example, using an ab initio evolutionary algorithm (USPEX), researchers have predicted new stable stoichiometries for hafnium carbides, such as Hf₃C₂ and Hf₆C₅, beyond the well-known HfC. researchgate.netaps.org These calculations also provide insights into their mechanical and electronic properties. researchgate.netaps.org In another study, powerful computer simulations predicted that a specific composition of hafnium, nitrogen, and carbon (HfN₀.₃₈C₀.₅₁) would have a melting point exceeding 4,400 K, making it a candidate for the most refractory material known. brown.edu

Modeling Reaction Mechanisms: DFT has been instrumental in elucidating the complex surface reactions that occur during the Atomic Layer Deposition (ALD) of HfO₂ from precursors like hafnium tetrachloride (HfCl₄) and water. researchgate.netacs.org These simulations model the chemisorption of the precursor on the substrate, the ligand exchange reactions, and the role of surface species like hydroxyl groups. mdpi.com Theoretical studies have shown that both the HfCl₄ and water half-reactions proceed through stable intermediate complexes. researchgate.net Born-Oppenheimer molecular dynamics (BOMD) simulations have further revealed that solvation effects play a crucial role during the water pulse, facilitating the dissociation of chloride ions, which helps explain the temperature dependence of ALD growth rates. acs.org

Modeling TechniqueApplication AreaKey Insights
Evolutionary Algorithms (e.g., USPEX) Crystal Structure PredictionPrediction of new stable compounds (e.g., Hf₃C₂, Hf₆C₅). researchgate.netaps.org
Density Functional Theory (DFT) Reaction Mechanism (ALD)Elucidation of precursor adsorption, ligand exchange, and intermediate formation. researchgate.netmdpi.com
DFT & Computer Simulations Material Property PredictionPrediction of ultra-high melting point for Hf-N-C compounds. brown.edu
Born-Oppenheimer Molecular Dynamics (BOMD) Solvation Effects in ALDRevealed the critical role of water in solvating and removing chloride ions. acs.org

Integration of this compound in Multifunctional Nanodevices (Non-clinical aspects)

This compound serves as a vital precursor for hafnium oxide (HfO₂), a cornerstone material in modern nanoelectronics due to its high dielectric constant (high-κ). The future outlook points towards its integration into more complex and multifunctional nanodevices.

Resistive Switching Memories (ReRAM): HfO₂ is a leading candidate for next-generation non-volatile memory technologies like ReRAM. Recent research has focused on engineering complex nanostructures, such as HfO₂/graphene/HfO₂ stacked layers, to act as the resistive switching media. acs.orguva.es In these devices, thin HfO₂ films are grown via ALD, often using precursors like HfCl₄ or hafnium alkylamides. acs.orguva.es The integration of a graphene layer between two HfO₂ films can modify the device's operational voltage and the ratio between high and low resistance states, offering a pathway to engineer memory performance. uva.es

Advanced Transistors and Capacitors: The primary industrial application of HfO₂ derived from precursors like this compound is as a high-κ gate dielectric in field-effect transistors, a move pioneered by Intel to replace silicon oxide. acs.org The future involves fabricating nanostructures with even greater precision. Block copolymer templating, as described in section 8.3, offers a route to create ordered HfO₂ nanostructures for next-generation capacitors and transistors with enhanced performance. acs.org

Photonic and Optical Devices: The properties of HfO₂ also make it suitable for optical applications. It is used in optical coatings and has been integrated into multilayer films for the passive cooling of buildings by reflecting sunlight and radiating heat. acs.org The ability to pattern HfO₂ at the micro- and nanoscale using techniques like deep UV (DUV) photolithography on sol-gel derived films opens up possibilities for creating sophisticated photonic and optical components. nih.gov

Q & A

Q. What laboratory synthesis methods are commonly used for hafnium dichloride oxide (HfCl₂O), and how can purity be optimized?

this compound is typically synthesized by reacting hafnium tetrachloride (HfCl₄) with water or hydrochloric acid (HCl). For example, dissolving HfO₂ in concentrated HCl yields HfCl₂O·8H₂O (octahydrate). To optimize purity, researchers should control reaction stoichiometry, use high-purity reagents, and employ inert atmospheres to minimize hydrolysis of HfCl₄ . Post-synthesis purification via recrystallization or vacuum drying is recommended to remove residual HCl and water .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray diffraction (XRD) to confirm crystal structure and phase purity.
  • Thermogravimetric analysis (TGA) to study dehydration and decomposition behavior (e.g., decomposition at elevated temperatures as noted in [KIR80]) .
  • FTIR spectroscopy to identify O-H stretching (in hydrates) and Hf-Cl/O vibrational modes.
  • Inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities like zirconium, which can affect material properties .

Q. How should researchers handle the hygroscopic nature of this compound in experimental workflows?

Due to its hygroscopicity, HfCl₂O must be stored in airtight containers under dry inert gas (e.g., argon). For aqueous experiments, pre-drying the compound under vacuum (50–100°C) minimizes unintended hydration. Glovebox techniques are advised for moisture-sensitive syntheses .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as a precursor for hafnium oxide (HfO₂) thin films, and how can they be addressed?

Challenges include:

  • Controlled dehydration : The octahydrate form (HfCl₂O·8H₂O) undergoes stepwise water loss upon heating, which can lead to inconsistent film stoichiometry. Solutions include using anhydrous precursors or precisely calibrated thermal treatment .
  • Impurity incorporation : Residual chloride ions may degrade dielectric properties. Post-deposition annealing in oxygen-rich environments at 500–800°C reduces Cl content .
  • Morphology control : Spin-coating or atomic layer deposition (ALD) parameters (e.g., temperature, precursor concentration) must be optimized to avoid cracks or voids .

Q. How do zirconium impurities in this compound impact its performance in high-κ dielectric applications?

Zirconium (Zr) is a common impurity due to the geochemical co-occurrence of Hf and Zr. Even 1.5% Zr contamination can alter the dielectric constant (κ) and bandgap of HfO₂ films. Researchers should:

  • Quantify Zr content using ICP-MS or energy-dispersive X-ray spectroscopy (EDX).
  • Model impurity effects via density functional theory (DFT) to predict electronic structure modifications.
  • Source high-purity precursors (e.g., ≥99.99% HfCl₂O with Zr <200 ppm) for gate dielectric applications .

Q. What methodologies resolve contradictions in reported thermal decomposition data for this compound?

Discrepancies in decomposition temperatures (e.g., [KIR80] vs. [STR93]) may arise from differences in hydrate forms or heating rates. To reconcile

  • Standardize experimental conditions : Use identical TGA heating rates (e.g., 10°C/min) and sample masses.
  • Characterize hydrate status : Pre-dry samples or explicitly report water content.
  • Cross-validate with in situ XRD to correlate mass loss with phase transitions .

Q. What strategies improve the reproducibility of this compound-based catalytic systems?

Reproducibility issues often stem from:

  • Surface hydroxylation : Passivate HfCl₂O surfaces via silanization or calcination.
  • Particle size variability : Use sol-gel synthesis with controlled hydrolysis rates.
  • Leaching prevention : Stabilize the catalyst on supports like mesoporous silica or carbon nanotubes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.